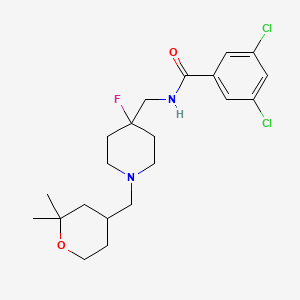

(Rac)-TTA-P2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDOKIVCXTFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-TTA-P2 chemical structure and properties

An In-depth Technical Guide to (Rac)-TTA-P2

Introduction

This compound is the racemic mixture of TTA-P2, a potent and selective blocker of T-type calcium channels.[1] Its full chemical name is 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide.[2][3] While the (S)-enantiomer, TTA-P2, is the pharmacologically active agent, the racemic form is often utilized in research, sometimes as an experimental control.[1][4] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in neurological disorders and pain management.[2][3][5]

TTA-P2 is noted for its ability to penetrate the central nervous system (CNS) and its efficacy in various preclinical models.[1][5] It has been shown to alleviate both acute and chronic pain, reduce seizure activity in epilepsy models, and mitigate tremor.[3][5] Its mechanism of action centers on the inhibition of low-voltage-activated T-type calcium channels, which play a crucial role in neuronal excitability and signaling pathways related to pain and epilepsy.[2][5]

Chemical Structure and Properties

This compound is a derivative of 4-aminomethyl-4-fluoropiperdine.[2][3] The key physicochemical and identifying properties are summarized below.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,5-dichloro-N-[[1-[(2,2-dimethyltetrahydropyran-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | [2][3] |

| Synonyms | (Rac)-T-Type calcium channel inhibitor | [1][6] |

| CAS Number | 918430-49-6 | [1][6] |

| Molecular Formula | C₂₁H₂₉Cl₂FN₂O₂ | [1][6] |

| Molecular Weight | 431.37 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

Table 2: Computational Chemistry Data

| Property | Value | Reference |

| TPSA | 41.57 | [6] |

| LogP | 4.7325 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 5 | [6] |

Table 3: Solubility and Storage

| Solvent | Concentration | Comments | Reference |

| DMSO | 50 mg/mL (115.91 mM) | Requires sonication and warming to 60°C. Use newly opened DMSO as it is hygroscopic. | [1][4] |

| Storage | Solid: 4°C. Stock Solution: -80°C for 6 months; -20°C for 1 month. | Shipped at room temperature. | [1][6] |

Pharmacological Properties and Mechanism of Action

The primary pharmacological action of TTA-P2 is the potent and selective blockade of T-type calcium channels. The active (S)-enantiomer (TTA-P2, CAS: 1072018-68-8) exhibits a half-maximal inhibitory concentration (IC₅₀) of 22 nM.[5] The compound reversibly blocks these channels and stabilizes them in an inactive state.[2][3] Its selectivity is high, with high-voltage-activated (HVA) calcium channels and sodium channels being 100- to 1000-fold less sensitive to its blocking effects.[3]

The potency of TTA-P2 against different recombinant T-type channel isoforms is detailed below.

Table 4: TTA-P2 IC₅₀ Values for T-type Calcium Channel Isoforms

| Channel Isoform | IC₅₀ | Reference |

| Caᵥ3.1 | 93 nM | [2] |

| Caᵥ3.2 | 196 nM | [2] |

| Caᵥ3.3 | 84 nM | [2] |

| Native DRG T-current | 100 nM | [2][3] |

The blockade of T-type calcium channels by TTA-P2 leads to a reduction in neuronal excitability. This is particularly relevant in conditions like neuropathic pain and epilepsy, where these channels are often upregulated. By inhibiting the influx of calcium through these channels, TTA-P2 can suppress aberrant neuronal firing and burst activity.[5]

Caption: Mechanism of action for TTA-P2 as a T-type calcium channel blocker.

Experimental Protocols

In Vitro Electrophysiology

A key experiment to characterize the activity of TTA-P2 is whole-cell patch-clamp recording on acutely dissociated dorsal root ganglion (DRG) neurons from rats.[2]

Methodology:

-

Cell Preparation: Lumbar dorsal root ganglia are dissected from deeply anesthetized adult rats. The ganglia are enzymatically treated and mechanically dissociated to yield individual sensory neurons. Cells are used for recording within 6-8 hours.[2]

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using standard patch-clamp amplifiers and software.

-

To isolate T-type currents (Iₜ), cells are held at a holding potential (Vₕ) of -90 mV. Test pulses are applied, for example, to -30 mV, to evoke the current.[2]

-

The external solution contains specific ion channel blockers (e.g., for Na⁺ and K⁺ channels) to isolate calcium currents. The internal pipette solution contains a calcium chelator (e.g., BAPTA) and other components to maintain cell health and record stable currents.

-

-

Drug Application: TTA-P2 is dissolved in an appropriate vehicle (e.g., DMSO) and then diluted into the external recording solution to the desired final concentration (e.g., 1 µM). The solution is applied to the cell via a bath perfusion system.[2]

-

Data Analysis: The peak inward current before, during, and after drug application is measured to determine the extent of block. A concentration-response curve is generated by applying multiple concentrations to determine the IC₅₀.[2]

Caption: Workflow for in vitro electrophysiological analysis of TTA-P2.

In Vivo Formulations and Administration

For animal studies, this compound must be appropriately formulated for administration.

Methodology for Intraperitoneal (i.p.) Injection:

-

Vehicle: A common vehicle is 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, with the pH adjusted to 7.4.[2]

-

Preparation: TTA-P2 is dissolved in the cyclodextrin (B1172386) solution to achieve the desired final concentration for dosing (e.g., 5, 7.5, or 10 mg/kg).[2][3]

Methodology for Oral (p.o.) Administration:

-

Vehicle: A multi-component system is often used to ensure solubility and bioavailability. One such protocol involves:

-

Preparing a 10.0 mg/mL stock solution in DMSO.

-

Adding 100 µL of the DMSO stock to 400 µL of PEG300 and mixing.

-

Adding 50 µL of Tween-80 and mixing.

-

Adding 450 µL of saline to reach the final volume of 1 mL.[1]

-

-

Alternative Vehicles: Other options include corn oil or suspensions in carboxymethyl cellulose.[1][7]

Isomeric Relationships

It is crucial to distinguish between the different forms of TTA-P2 used in research.

Caption: Relationship between this compound and its enantiomers.

Conclusion

This compound and its active enantiomer are valuable pharmacological tools for investigating the role of T-type calcium channels in health and disease. With high potency, selectivity, and CNS availability, they represent a promising class of compounds for the development of novel therapeutics for pain and neurological disorders. This guide provides a core summary of its chemical properties, mechanism of action, and key experimental methodologies for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. TTA-P2 I CAS#: 1072018-68-8 I inhibitor of T-Type calcium channel I InvivoChem [invivochem.com]

(Rac)-TTA-P2: A Deep Dive into its Mechanism of Action on T-Type Calcium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-TTA-P2, a derivative of 4-aminomethyl-4-fluoropiperidine, has emerged as a potent and selective antagonist of T-type calcium channels. These low-voltage activated channels, encompassing the isoforms CaV3.1, CaV3.2, and CaV3.3, are critical players in a variety of physiological processes, including neuronal excitability, cardiac rhythm, and pain signaling. Consequently, they represent a promising therapeutic target for a range of disorders such as epilepsy, neuropathic pain, and certain types of cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound on T-type calcium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental investigation.

Introduction to this compound and T-Type Calcium Channels

T-type calcium channels are characterized by their ability to activate at relatively negative membrane potentials and their transient current, which is due to rapid voltage-dependent inactivation. These channels contribute to the generation of low-threshold spikes, burst firing of neurons, and the regulation of intracellular calcium levels.

This compound, with the chemical name 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, has been identified as a highly effective blocker of these channels.[1][2] Its selectivity for T-type channels over high-voltage-activated (HVA) calcium channels, as well as sodium and potassium channels, makes it a valuable pharmacological tool for dissecting the physiological roles of T-type channels and a promising lead compound for drug development.[3][4]

Mechanism of Action of this compound

The inhibitory action of this compound on T-type calcium channels is multifaceted, exhibiting characteristics of both state-independent and state-dependent interactions, which may be influenced by the specific T-type channel isoform and the cellular context.

Potency and Selectivity

This compound is a potent blocker of all three T-type calcium channel isoforms.[5][6] In native neurons, such as those in the thalamus and dorsal root ganglion (DRG), as well as in recombinant expression systems, TTA-P2 consistently demonstrates high affinity for T-type channels.[1][4]

Table 1: Potency of this compound on T-Type Calcium Channels

| Cell Type / Isoform | IC50 (nM) | Reference |

| Rat Ventrobasal (VB) Thalamocortical Neurons (Native IT) | 22 | [4][7] |

| Rat Dorsal Root Ganglion (DRG) Neurons (Native IT) | 100 | [1][2] |

| Recombinant human CaV3.1 | 93 | [1] |

| Recombinant human CaV3.2 | 196 | [1] |

| Recombinant human CaV3.3 | 84 | [1][5] |

The selectivity of TTA-P2 is a key feature. Studies have shown that it has minimal effect on HVA calcium currents, sodium currents, and potassium currents at concentrations that produce a complete block of T-type currents.[3][4] For instance, the IC50 for HVA calcium currents in DRG neurons is in the micromolar range, indicating a selectivity of over 100-fold for T-type channels.[1]

Effects on Channel Gating

The precise mechanism by which TTA-P2 inhibits T-type channel function appears to vary depending on the neuronal population and potentially the specific isoform being studied.

-

State-Independent Block: In thalamic relay neurons, this compound has been shown to act as a state-independent antagonist.[1] This means that the block is not dependent on the channel being in a particular state (resting, open, or inactivated). The application of TTA-P2 in these neurons leads to a clear reduction in the T-type current amplitude without a significant shift in the voltage-dependence of activation or steady-state inactivation.[4][7] This suggests that TTA-P2 can bind to the channel regardless of its conformational state.

-

Stabilization of the Inactivated State: In contrast, in dorsal root ganglion (DRG) neurons, TTA-P2 appears to stabilize the channel in the inactive state in a voltage-dependent manner.[1][2] This implies that the drug has a higher affinity for the inactivated state of the channel. This mechanism is supported by the observation that the blocking effect is more pronounced at more depolarized holding potentials where a larger fraction of channels is in the inactivated state.

This apparent discrepancy in the mechanism of action could be attributed to the different predominant T-type channel isoforms in these neurons (CaV3.1 in thalamic relay neurons vs. CaV3.2 in DRG cells).[1]

Experimental Protocols

The characterization of this compound's mechanism of action has been primarily achieved through electrophysiological techniques, particularly whole-cell patch-clamp recordings from native neurons and cell lines expressing recombinant T-type calcium channels.

Cell Preparation

-

Acutely Dissociated Neurons: Dorsal root ganglion (DRG) or thalamic neurons are acutely dissociated from rodents. The tissue is typically treated with enzymes such as collagenase and trypsin to break down the extracellular matrix, followed by mechanical trituration to obtain a single-cell suspension. The isolated neurons are then plated on glass coverslips for electrophysiological recording.

-

Cell Lines: Human embryonic kidney (HEK-293) cells are commonly used for the stable or transient expression of specific T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3). This allows for the study of TTA-P2's effects on individual isoforms in a controlled environment.

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is employed to record T-type calcium currents (IT).

-

Recording Solutions:

-

External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 5 BaCl2 or 2 CaCl2), a buffer (e.g., 10 HEPES), and salts to maintain osmolarity and physiological pH (e.g., 140 TEA-Cl, 1 MgCl2). Sodium and potassium channel blockers (e.g., tetrodotoxin (B1210768) and CsCl) are included to isolate the calcium currents.

-

Internal (Pipette) Solution (in mM): Contains a cesium-based salt to block potassium channels (e.g., 120 CsCl), a calcium buffer (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and an energy source (e.g., 4 Mg-ATP, 0.3 Na-GTP).

-

-

Voltage-Clamp Protocols:

-

To elicit T-type currents: Cells are held at a negative holding potential (e.g., -90 mV or -100 mV) to ensure the channels are in the resting state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels.

-

To assess voltage-dependence of activation: A series of depolarizing steps to various potentials are applied from a hyperpolarized holding potential. The peak current at each potential is measured and plotted against the voltage.

-

To assess voltage-dependence of steady-state inactivation: Cells are held at various conditioning pre-pulse potentials for a few seconds before a test pulse to a potential that elicits a maximal T-type current. The normalized peak current is then plotted against the pre-pulse potential.

-

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the proposed mechanisms of action and the experimental workflow.

Caption: Proposed mechanisms of this compound action on T-type calcium channels.

Caption: Experimental workflow for characterizing TTA-P2 effects using patch-clamp.

Conclusion

This compound is a potent and selective blocker of T-type calcium channels with a mechanism of action that may be isoform or cell-type specific. Its ability to reduce T-type channel activity without significantly affecting other ion channels makes it an invaluable tool for neuroscience research and a promising candidate for the development of novel therapeutics for a variety of neurological and pathological pain conditions. Further research into the structural basis of its interaction with the different T-type channel isoforms will be crucial for the design of even more specific and effective modulators.

References

- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective blockade of rat brain T-type calcium channels provides insights on neurophysiological basis of arousal dependent resting state functional magnetic resonance imaging signals [frontiersin.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

(Rac)-TTA-P2: A Technical Guide to its Selectivity for Cav3 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of (Rac)-TTA-P2 for the three T-type calcium channel isoforms: Cav3.1, Cav3.2, and Cav3.3. T-type calcium channels are crucial in regulating neuronal excitability and are implicated in various neurological disorders, making them a key target for drug development. This compound has emerged as a potent pan-selective blocker of these channels. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of the experimental workflow and the compound's selectivity profile.

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound against the Cav3 channel isoforms is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values from studies on recombinant channels and native T-type currents.

| Isoform/Current | Cell Type | IC50 (nM) | Reference |

| Recombinant Cav3.1 | HEK-293 Cells | 93 | [1] |

| Recombinant Cav3.2 | HEK-293 Cells | 196 | [1] |

| Recombinant Cav3.3 | HEK-293 Cells | 84 | [1] |

| Native T-type Current (primarily Cav3.1) | Thalamocortical Neurons | 22 | [2][3] |

| Native T-type Current | Rat Dorsal Root Ganglion (DRG) Neurons | 100 | [1][4] |

The data indicates that this compound is a highly potent blocker of all three Cav3 isoforms, with IC50 values in the nanomolar range. While there are slight variations in the reported potencies, it is generally considered a pan-selective inhibitor, meaning it does not show significant selectivity for any single Cav3 isoform.[5][6][7][8] This compound is a valuable pharmacological tool for studying the physiological roles of T-type calcium channels.

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the T-type calcium channel pore, thereby preventing the influx of calcium ions. Evidence suggests that TTA-P2 preferentially binds to and stabilizes the inactivated state of the channel.[1][4] This state-dependent inhibition means that the compound is more effective at more depolarized membrane potentials where a larger fraction of channels are in the inactivated state.

Experimental Protocols

The characterization of this compound's selectivity for Cav3 isoforms predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in membrane voltage.

Cell Preparation

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used for heterologous expression of individual human Cav3.1, Cav3.2, or Cav3.3 channel subunits.[9][10]

-

Primary Neurons: Acutely dissociated dorsal root ganglion (DRG) neurons or thalamic neurons are used to study the effect on native T-type currents.[2][4][11]

Electrophysiological Recordings

-

Configuration: The whole-cell patch-clamp configuration is the standard method.[12][13]

-

Solutions:

-

External (Extracellular) Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 2 CaCl₂ or BaCl₂), a substance to block potassium channels (e.g., 160 TEA-Cl), and a buffer (e.g., 10 HEPES), with the pH adjusted to 7.4. Tetrodotoxin (TTX, ~1 µM) is often included to block voltage-gated sodium channels.[6][9]

-

Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt to block potassium channels from the inside (e.g., 140 CsCl), a calcium chelator (e.g., 10 EGTA), and a buffer (e.g., 10 HEPES), with the pH adjusted to 7.2.[10]

-

-

Voltage Protocol:

-

Holding Potential: Cells are held at a hyperpolarized potential, typically -90 mV or -100 mV, to ensure that the T-type channels are in a resting, non-inactivated state before stimulation.[9][10][11]

-

Test Pulse: Depolarizing voltage steps (e.g., to -30 mV) are applied to elicit the inward T-type calcium current.[9][10]

-

Current-Voltage (I-V) Relationship: A series of depolarizing steps to various potentials are applied to determine the voltage-dependence of channel activation.[11]

-

Steady-State Inactivation: A series of conditioning pre-pulses to different voltages are applied before a constant test pulse to assess the voltage-dependence of inactivation.[11]

-

Drug Application

-

A stable baseline T-type current is recorded.

-

This compound is applied to the cell via a perfusion system at increasing concentrations.

-

The effect of each concentration on the current amplitude is recorded until a steady-state block is achieved.

-

The data is used to construct a concentration-response curve, from which the IC50 value is calculated.

-

A washout step with the control external solution is performed to assess the reversibility of the block.[11]

Visualizations

Experimental Workflow for Assessing Cav3 Channel Blockade

Caption: Workflow for determining the IC50 of this compound on Cav3 channels.

Selectivity Profile of this compound for Cav3 Isoforms

Caption: this compound demonstrates pan-selective inhibition of all three Cav3 isoforms.

References

- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A tale of two calcium channels: structural pharmacology of Cav2.1 and Cav3.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaV3.1 isoform of T-type calcium channels supports excitability of rat and mouse ventral tegmental area neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. CaV3.1 isoform of T-type calcium channels supports excitability of rat and mouse ventral tegmental area neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. scientifica.uk.com [scientifica.uk.com]

(Rac)-TTA-P2: A Technical Guide to Pharmacokinetics and Central Nervous System Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2, a potent and selective T-type calcium channel blocker, has emerged as a significant tool in neuroscience research. Its ability to modulate neuronal excitability makes it a valuable candidate for investigating the role of T-type calcium channels in various physiological and pathological processes. A critical aspect of its utility, particularly for neurological applications, is its pharmacokinetic profile and its capacity to penetrate the blood-brain barrier (BBB) to engage its central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the available pharmacokinetic data and the experimental methodologies used to assess the CNS penetration of this compound.

Pharmacokinetic Profile of this compound

This compound is characterized by its oral activity and effective penetration into the central nervous system.[1][2] Pharmacokinetic studies in rodent models have demonstrated that therapeutically relevant concentrations can be achieved in the plasma and brain following oral administration.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound in rodents. It is important to note that comprehensive pharmacokinetic parameters are primarily detailed in the foundational study by Shipe et al. (2008), and the data presented here are compiled from various sources referencing this key work.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Species | Dose (Route) | Value | Source |

| Plasma Concentration | Rat | 10 mg/kg (p.o.) | ~1 µM | [2] |

| Therapeutic Plasma Concentration Range | Rodents | Various | 0.2 - 1.0 µM | [1] |

Table 2: CNS Penetration of this compound in Rodents

| Parameter | Species | Dose (Route) | Finding | Source |

| CNS Penetration | Rodents | Various | Readily penetrates the CNS | [1][2] |

Note: For a more detailed pharmacokinetic profile including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), readers are encouraged to consult the primary literature, specifically Shipe et al., J. Med. Chem. 2008, 51(12), 3692–3695.

Experimental Protocols

The determination of the pharmacokinetic profile and CNS penetration of this compound involves a series of well-defined in vivo and analytical procedures. The following sections detail the typical methodologies employed in these studies.

In Vivo Pharmacokinetic Studies in Rodents

1. Animal Models:

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

2. Drug Formulation and Administration:

-

Formulation: For oral (p.o.) administration, this compound is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water. For intravenous (i.v.) administration, the compound is dissolved in a suitable vehicle like a solution of saline, PEG400, and Tween 80.

-

Administration:

-

Oral (p.o.): Administered via oral gavage.

-

Intravenous (i.v.): Administered as a bolus injection into the tail vein.

-

3. Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Brain Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and brains are rapidly excised. For studies assessing CNS penetration, a saline perfusion may be performed to remove blood from the brain vasculature. The brain tissue is then weighed and stored at -80°C.

Bioanalytical Method for this compound Quantification

1. Sample Preparation:

-

Plasma: Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile (B52724), often containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Brain Tissue: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. The homogenate then undergoes protein precipitation or liquid-liquid extraction to isolate the analyte.

2. LC-MS/MS Analysis:

-

Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is used for the sensitive and selective quantification of this compound.

-

Chromatography: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored to ensure specificity and accurate quantification.

-

Quantification: A calibration curve is generated by spiking known concentrations of this compound into blank plasma or brain homogenate to determine the concentration of the analyte in the study samples.

Visualizations

Signaling Pathway of TTA-P2

Caption: Mechanism of action of this compound.

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study.

References

(Rac)-TTA-P2 (Butenafine) Synthesis and Derivatives: A Technical Guide

Introduction: The compound designated (Rac)-TTA-P2 can be ambiguous, as the term is used in literature to refer to a racemic isomer of TTA-P2, a potent T-type calcium channel blocker.[1][2] However, in the context of antifungal drug development and synthesis, the core structure is overwhelmingly associated with Butenafine (B35027) , a synthetic benzylamine (B48309) antifungal agent.[3][4][5] Butenafine is a racemic mixture, aligning with the "(Rac)" designation. This guide will focus on the synthesis, derivatives, and mechanism of action of Butenafine, the widely recognized antifungal compound.

Butenafine is a potent, broad-spectrum antifungal agent used in the topical treatment of dermatophytosis.[3][6] It is structurally related to allylamine (B125299) antifungals like terbinafine (B446) and naftifine.[3] Its primary mechanism of action is the inhibition of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[7][8]

Core Synthesis Pathway

The synthesis of Butenafine can be achieved through several routes. A common and efficient method involves a one-pot reaction where methylamine (B109427) is simultaneously alkylated with two different benzyl-type halides. This approach avoids the isolation of the intermediate secondary amine, streamlining the process.

A prevalent synthetic strategy involves the reaction of 1-chloromethylnaphthalene and p-tert-butylbenzyl chloride with monomethylamine in the presence of a base.[9]

Figure 1: High-level overview of a one-pot Butenafine synthesis pathway.

Another well-documented route involves a stepwise approach: the formation of a Schiff base from an appropriate aldehyde and amine, followed by reduction to a secondary amine, and subsequent N-alkylation or N-methylation to yield the final tertiary amine product.[3]

Butenafine Derivatives and Structure-Activity Relationships

The development of Butenafine analogs has been a key area of research to enhance antifungal potency, broaden the spectrum of activity, and improve safety profiles. Modifications typically focus on the N-benzyl group, the naphthyl moiety, and the N-methyl substituent.

| Derivative Series | Modification Description | Key Structure-Activity Relationship (SAR) Findings | Antifungal Activity Highlights (MIC µg/mL) |

| Demethylated Analog (4bd) | Removal of the N-methyl group from Butenafine. | Maintained significant inhibitory activity against filamentous fungi while demonstrating lower in-vitro and in-vivo toxicity.[3] | T. rubrum: 0.015; M. gypseum: 0.03[3] |

| Chiral Derivatives | Introduction of a methyl group at the carbon connected to the central nitrogen, creating a chiral center. | The antifungal activity is highly dependent on stereochemistry, with the (R)-enantiomer showing significantly greater potency against Cryptococcus neoformans. | (R)-enantiomer MIC50 similar to Butenafine; (S)-enantiomer shows much lower activity.[10] |

| N-Benzyl Substituents | Variation of substituents on the benzyl (B1604629) ring (e.g., aromatic ether, short alkyl ether chains). | Para-substitution on the benzyl group is crucial for high antifungal activity.[11] Compounds with aromatic or short alkyl ether side chains showed significant activity against C. glabrata.[11] | Comparable to terbinafine or clotrimazole (B1669251) against C. glabrata.[11] |

| Naphthalene (B1677914) Isomers | Use of a (naphthalen-2-yl)methyl group instead of the (naphthalen-1-yl)methyl group. | The 2-naphthalene isomer (5be) demonstrated notable activity against T. rubrum, indicating that the position of attachment on the naphthalene ring influences potency.[3] | T. rubrum: 0.03; C. neoformans/C. gattii: 4.0[3] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of synthesis and evaluation.

This protocol describes a modern, efficient synthesis of Butenafine-like structures, adapted from a published procedure.[3]

-

Step 1: Schiff Base Formation:

-

In a microwave reactor tube, combine the requisite amine (e.g., 4-tert-butylaniline, 1.0 mmol) and aldehyde (e.g., naphthaldehyde, 1.0 mmol) in ethanol (B145695) (4 mL).

-

Subject the mixture to microwave radiation at 80 °C with a maximum power of 200-250 Watts.

-

Maintain the reaction for 2-8 minutes with vigorous stirring until starting materials are consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to yield the crude Schiff base.

-

-

Step 2: Reduction to Secondary Amine:

-

Dissolve the crude Schiff base (1.0 mmol) in methanol (B129727) (4 mL) in a reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄) (2.0 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Quench the reaction by adding distilled water (10 mL).

-

Extract the aqueous phase with chloroform (B151607) (2 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the secondary amine.

-

-

Step 3: N-Methylation to Tertiary Amine (Final Product):

-

Combine the secondary amine (1.0 mmol), formaldehyde (B43269) (37% aqueous solution, 2.0 mmol), and formic acid (2.0 mmol) in a flask.

-

Heat the mixture at 90 °C for 2-4 hours.

-

After cooling, adjust the pH to 8.5 with a 1 N NaOH solution.

-

Extract the mixture with chloroform (2 x 30 mL).

-

Combine organic extracts, concentrate under vacuum, and purify the residue by column chromatography to yield the final N-methylated product.

-

Figure 2: Workflow for the microwave-assisted synthesis of Butenafine analogs.

This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).[12][13][14]

-

Inoculum Preparation:

-

Subculture the fungal strain (e.g., Trichophyton rubrum) onto an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate to achieve sporulation.

-

Prepare a suspension of conidia in sterile saline. Adjust the suspension spectrophotometrically to a transmittance of 95% at 530 nm.[14]

-

Perform a 1:10 dilution of this adjusted suspension in RPMI 1640 medium to create the working inoculum.

-

-

Compound Dilution:

-

In a sterile 96-well flat-bottom microtiter plate, perform a two-fold serial dilution of the test compounds (Butenafine and its derivatives) in RPMI 1640 medium. The final volume in each well should be 100 µL.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the drug-free growth control well.

-

Mechanism of Action: Squalene Epoxidase Inhibition

Butenafine exerts its fungicidal activity by targeting and inhibiting squalene epoxidase, a key enzyme in the fungal sterol biosynthesis pathway.[7][16] Ergosterol is the primary sterol in fungal cell membranes, where it is essential for maintaining membrane integrity, fluidity, and proper function.

The inhibition of squalene epoxidase has a dual antifungal effect:[6][8]

-

Ergosterol Depletion: The block in the pathway prevents the synthesis of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.

-

Squalene Accumulation: The substrate, squalene, accumulates to toxic levels within the cell, further disrupting membrane function and contributing to cell death.

This targeted action makes Butenafine highly selective for fungal cells, as the mammalian equivalent of the enzyme is significantly less susceptible to inhibition.[8]

Figure 3: Mechanism of action pathway for Butenafine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. CN108047057B - Synthesis method of butenafine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. journals.asm.org [journals.asm.org]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

(Rac)-TTA-P2: A Comprehensive Pharmacological Guide for the Study of T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker. It serves as a critical resource for researchers and drug development professionals investigating the physiological and pathophysiological roles of T-type calcium channels. This guide details the pharmacological properties of this compound, provides structured quantitative data, outlines detailed experimental protocols for its use, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound and T-type Calcium Channels

T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial players in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and cancer has made them a significant target for pharmacological intervention.[1][2]

This compound, a derivative of 4-aminomethyl-4-fluoropiperidine, has emerged as a highly potent and selective pharmacological tool for studying T-type channels.[3][4] Its ability to discriminate between T-type and high-voltage-activated (HVA) calcium channels, as well as other ion channels, makes it an invaluable instrument for elucidating the specific contributions of T-type channels in complex biological systems.[3][4]

Quantitative Data: Potency and Selectivity of this compound

The efficacy and selectivity of this compound have been quantified across various experimental paradigms. The following tables summarize the key inhibitory concentrations (IC50) and comparative potencies.

Table 1: Potency of this compound on T-type Calcium Channel Isoforms

| Channel Isoform | Cell Type | IC50 (nM) | Reference |

| Native T-type currents | Rat Dorsal Root Ganglion (DRG) Neurons | 100 | [3][5] |

| Recombinant CaV3.1 | HEK 293 Cells | 93 | [3] |

| Recombinant CaV3.2 | HEK 293 Cells | 196 | [3] |

| Recombinant CaV3.3 | HEK 293 Cells | 84 | [3] |

| Native T-type currents | Ventrobasal (VB) Thalamocortical (TC) Neurons | 22 | [6] |

Table 2: Selectivity of this compound for T-type Channels vs. Other Ion Channels

| Channel Type | Cell Type | IC50 (µM) | Fold Selectivity (vs. Native T-type) | Reference |

| High-Voltage-Activated (HVA) Calcium Currents | Rat DRG Neurons | >100 | >1000 | [3][4] |

| Voltage-Gated Sodium Currents | Rat DRG Neurons | >100 | >1000 | [3][4] |

| Recombinant CaV2.3 | HEK 293 Cells | 35 | ~350 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate T-type channel function.

Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons

This protocol is designed to measure T-type calcium currents in acutely dissociated dorsal root ganglion (DRG) neurons and assess the inhibitory effects of this compound.

Materials:

-

External Solution (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with TEA-OH.

-

Internal Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES, 4 ATP-Mg, 1 GTP-Li; pH adjusted to 7.2 with CsOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Acutely dissociated rat DRG neurons.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Prepare fresh dilutions of this compound in the external solution on the day of the experiment.

-

Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron.

-

Hold the cell at a holding potential of -90 mV to ensure the availability of T-type channels.

-

To elicit T-type currents, apply a depolarizing voltage step to -30 mV for 200 ms.

-

Record baseline T-type currents for a stable period.

-

Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 100 nM).

-

Continuously record the T-type currents during drug application until a steady-state block is achieved.

-

To assess reversibility, wash out the drug by perfusing with the control external solution.

-

Analyze the peak inward current amplitude before, during, and after drug application to determine the percentage of inhibition.

In Vivo Formalin Test for Nociception in Mice

This protocol evaluates the antinociceptive effects of this compound in a model of inflammatory pain.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound.

-

Vehicle solution (e.g., 15% cyclodextrin (B1172386) in sterile saline).

-

5% formalin solution.

-

Observation chambers with mirrors for unobstructed paw observation.

-

Video recording equipment.

Procedure:

-

Dissolve this compound in the vehicle solution to the desired concentrations (e.g., 5, 7.5, 10 mg/kg).

-

Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

After a 30-minute pre-treatment period, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and start video recording for 60 minutes.

-

The total time the animal spends licking, biting, or flinching the injected paw is measured. This is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Compare the nociceptive behaviors between the TTA-P2-treated and vehicle-treated groups to determine the analgesic effect.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving T-type channels and typical experimental workflows for studying them with this compound.

T-type Calcium Channel Signaling Cascade

Caption: T-type channel activation and downstream signaling.

Experimental Workflow for In Vitro Characterization of this compound

Caption: In vitro electrophysiological screening workflow.

Logical Relationship for In Vivo Pain Model Experiment

Caption: Experimental design for in vivo pain studies.

Conclusion

This compound stands as a cornerstone pharmacological tool for the specific and potent inhibition of T-type calcium channels. Its well-characterized profile, detailed in this guide, enables researchers to dissect the intricate roles of these channels in health and disease. The provided data, protocols, and visualizations offer a robust framework for designing and executing rigorous scientific investigations, ultimately advancing our understanding of T-type channel biology and paving the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-TTA-P2: A Comprehensive Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-TTA-P2, a potent and selective blocker of T-type calcium channels. It details the compound's target engagement, validation through in vitro and in vivo studies, and the experimental protocols utilized in its characterization. This compound is the racemic mixture of the T-type calcium channel inhibitor TTA-P2.[1]

Core Target Engagement: T-type Calcium Channels

This compound is a derivative of 4-aminomethyl-4-fluoropiperdine that potently and reversibly blocks T-type calcium channels.[2][3] These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are key players in modulating neuronal excitability and have been implicated in various neurological and pain-related disorders.[2][4] The mechanism of action involves the stabilization of the inactive state of the channel, making TTA-P2 a more potent blocker at depolarized membrane potentials.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for TTA-P2, the active component of the racemic mixture, from various studies.

Table 1: In Vitro Potency of TTA-P2

| Target | Cell Type | Assay | IC50 | Reference |

| T-type Calcium Channels | Rat Dorsal Root Ganglion (DRG) Neurons | Patch-clamp | 100 nM | [2][3][5] |

| Recombinant CaV3.1 | - | - | 93 nM | [2] |

| Recombinant CaV3.2 | - | - | 196 nM | [2] |

| Recombinant CaV3.3 | - | - | 84 nM | [2] |

| T-type Calcium Current (IT) | Ventrobasal (VB) Thalamocortical (TC) Neurons | Patch-clamp | 22 nM | [6] |

| High-Voltage-Activated (HVA) Calcium Currents | Rat DRG Neurons | Patch-clamp | 100- to 1000-fold less sensitive than T-type channels | [2][3] |

| Voltage-gated Sodium Currents | Rat DRG Neurons | Patch-clamp | 100- to 1000-fold less sensitive than T-type channels | [2][3] |

Table 2: In Vivo Efficacy of TTA-P2

| Animal Model | Condition | Dosing | Effect | Reference |

| Mice | Formalin-induced pain | 5 or 7.5 mg/kg, i.p. | Reduced pain responses in phases 1 and 2 | [2][3] |

| Diabetic Rats (Streptozocin-induced) | Thermal hyperalgesia | 10 mg/kg, i.p. | Complete reversal of thermal hyperalgesia | [2][3] |

| Rat Model | Neuropathic pain | 1, 3, and 10 mg/kg, i.p. | Increased mechanical threshold | [6] |

| WAG/Rij Rat Model | Absence epilepsy | 10 mg/kg, p.o. | Dose-dependent decrease in total seizure time | [6] |

| Rat Harmaline Model | Tremor | - | Dose-dependent reduction in tremor activity | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound validation.

Detailed Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

Objective: To determine the potency and selectivity of this compound on T-type calcium channels in sensory neurons.

Cell Preparation:

-

Acutely dissociate dorsal root ganglion (DRG) cells from adult rats.[2]

-

Culture the cells for a short period before recording.

Recording Solutions:

-

External Solution (for T-currents): Containing (in mM): 140 NaCl, 4 KCl, 2 MgCl2, 2 CaCl2, 0.5 CdCl2, 10 glucose, and 10 HEPES, adjusted to pH 7.4.[2] Tetrodotoxin (TTX, 1 μM) can be added to block sodium currents.[2]

-

Internal Solution (for T-currents): Fluoride-based internal solution.[2]

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings from small DRG neurons.

-

Evoke T-type currents by stepping the potential to -30 mV.[2]

-

Bath-apply this compound at various concentrations (e.g., 1 nM to 10 μM) to determine the dose-response relationship.[6]

-

Measure the peak inward current before and after drug application to calculate the percentage of inhibition.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.[2]

Selectivity Assessment:

-

Record high-voltage-activated (HVA) calcium currents and sodium currents in the presence of this compound to assess its selectivity for T-type channels.[2]

In Vivo Pain Models

Objective: To evaluate the antinociceptive and antihyperalgesic effects of this compound in animal models of pain.

Animals:

-

Adult C57BL/6 mice or Sprague-Dawley adult female rats.[2]

Drug Formulation and Administration:

-

Dissolve this compound in a suitable vehicle, such as 15% cyclodextrin.[2]

-

Administer the compound via intraperitoneal (i.p.) injection at desired doses (e.g., 5, 7.5, or 10 mg/kg).[2][3]

Formalin Test (Model of Inflammatory Pain):

-

Inject a dilute formalin solution into the plantar surface of the mouse hind paw.

-

Observe and quantify the licking and biting behavior of the injected paw in two phases: Phase 1 (0-5 min post-injection) and Phase 2 (15-60 min post-injection).

-

Administer this compound prior to the formalin injection and compare the pain behavior to vehicle-treated animals.

Streptozocin (STZ)-Induced Diabetic Neuropathy (Model of Neuropathic Pain):

-

Induce diabetes in rats by a single injection of streptozocin.

-

Confirm the development of thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.

-

Measure the paw withdrawal latency (PWL) in response to a radiant heat source.

-

Administer this compound and measure the PWL at different time points to assess the reversal of hyperalgesia.[2]

Target Validation using Antisense Oligonucleotides:

-

To confirm that the effects of this compound are mediated by its target, administer an antisense oligonucleotide specific for the CaV3.2 T-type channel isoform to diabetic rats.[2][3]

-

Subsequently, treat the animals with this compound and assess for the reversal of its antihyperalgesic effects.[2][3] A complete abolishment of the drug's effect would validate CaV3.2 as the primary target in this pain model.[2][3]

Conclusion

This compound is a well-characterized, potent, and selective T-type calcium channel blocker with demonstrated efficacy in preclinical models of pain and neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting T-type calcium channels for therapeutic intervention. The clear target engagement and successful in vivo validation of this compound highlight its potential as a valuable research tool and a lead compound for further development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]

- 6. medchemexpress.com [medchemexpress.com]

The Role of T-type Calcium Channels in Neuropathic Pain: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating chronic condition resulting from nerve injury, remains a significant therapeutic challenge. Current treatments offer limited efficacy and are often associated with dose-limiting side effects.[1][2] Emerging evidence has identified the crucial role of low-voltage-activated T-type calcium channels, particularly the CaV3.2 isoform, in the pathophysiology of neuropathic pain.[1][3][4][5] These channels are key regulators of neuronal excitability and are upregulated in primary sensory neurons and spinal cord dorsal horn neurons following nerve injury, contributing to the central and peripheral sensitization that underlies neuropathic pain states.[4][6][7] This technical guide provides an in-depth overview of the role of T-type calcium channels in neuropathic pain, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to identify and validate novel analgesic therapies targeting T-type calcium channels.

Introduction: T-type Calcium Channels and Neuronal Excitability

Voltage-gated calcium channels (VGCCs) are fundamental to neuronal function, mediating calcium influx that triggers a wide range of cellular processes, including neurotransmitter release, gene expression, and the regulation of neuronal excitability.[8] T-type calcium channels, encoded by the CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3) genes, are distinct from their high-voltage-activated (HVA) counterparts due to their ability to open in response to small depolarizations from the resting membrane potential.[5][8] This low-voltage activation (LVA) property positions them as critical players in shaping neuronal firing patterns, particularly the generation of burst firing and influencing the threshold for action potential initiation.[5][8]

The CaV3.2 isoform is predominantly expressed in small-diameter primary sensory neurons (nociceptors) of the dorsal root ganglia (DRG) and their terminals in the dorsal horn of the spinal cord, key locations in the pain pathway.[3][9][10] In neuropathic pain states, the expression and/or activity of CaV3.2 channels are significantly increased, leading to neuronal hyperexcitability and the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain).[4][6][7][11][12]

Quantitative Data on T-type Calcium Channel Dysregulation in Neuropathic Pain

Multiple preclinical models of neuropathic pain have demonstrated a consistent upregulation of CaV3.2 expression and function. This section summarizes key quantitative findings.

Table 1: Changes in CaV3.2 T-type Calcium Current Density in DRG Neurons in Rodent Models of Neuropathic Pain

| Neuropathic Pain Model | Species | Neuron Type | Change in Current Density (pA/pF) | Reference |

| Chronic Constriction Injury (CCI) | Rat | Small Nociceptive | Control: 20 ± 2; CCI: 30 ± 3 | [12] |

| Paclitaxel-Induced Neuropathy | Rat | Small (<30 µm) | Vehicle: 25.15 ± 9.35 (at -40mV); Paclitaxel (B517696) (Day 7): 68.36 ± 6.73 (at -40mV) | [13] |

| Spared Nerve Injury (SNI) | Rat | Medium-sized | Increased ADP amplitude, indicative of enhanced T-type current function | [11] |

| Streptozotocin-Induced Diabetic Neuropathy | Rat | IB4-positive Medium-sized | ~Two-fold increase in T-type current amplitude | [14] |

Table 2: Alterations in CaV3.2 mRNA and Protein Expression in Neuropathic Pain Models

| Neuropathic Pain Model | Species | Tissue | Method | Change in Expression | Reference |

| Spared Nerve Injury (SNI) | Rat | Uninjured Sural Nerve | Western Blot | ~2-fold increase in CaV3.2 protein | [15][16] |

| Chronic Constriction Injury (CCI) | Rat | Anterior Cingulate Cortex (ACC) | RT-qPCR | Upregulation of CaV3.2 mRNA | [17] |

| Chronic Compression of DRG | Rat | Spinal Dorsal Horn | Antisense Oligodeoxynucleotides | Knockdown of CaV3.2 and CaV3.3 relieved allodynia | [4] |

Table 3: Pharmacology of T-type Calcium Channel Blockers

| Compound | Target(s) | IC50 | In Vivo Efficacy in Neuropathic Pain Models | Reference |

| Mibefradil | T-type channels | Low micromolar | Reverses tactile and thermal hypersensitivity (L5/L6 spinal nerve ligation) | [18] |

| Ethosuximide | T-type channels | Millimolar | Reverses tactile and thermal hypersensitivity (L5/L6 spinal nerve ligation) | [18] |

| Z944 | hCaV3.1, hCaV3.2, hCaV3.3 | 50-160 nM | Analgesic effects in various pain models | [19] |

| Anandamide | CaV3.2, CaV3.3, CaV3.1 | IC50: 330 nM (CaV3.2), 1.1 µM (CaV3.3), 4.1 µM (CaV3.1) | Endogenous cannabinoid with inhibitory effects | [14] |

| Ascorbate | CaV3.2 | IC50: 10 nM (human), 25 nM (rat) | Selective inhibition | [14] |

Signaling Pathways of T-type Calcium Channel Regulation in Neuropathic Pain

The upregulation of CaV3.2 in neuropathic pain is not merely transcriptional but is also heavily influenced by post-translational modifications that affect channel trafficking, stability, and function.

Ubiquitination and Deubiquitination

Under normal conditions, CaV3.2 surface expression is regulated by ubiquitination, which targets the channel for proteasomal degradation. In neuropathic pain models, the deubiquitinating enzyme Ubiquitin-specific protease 5 (USP5) is upregulated. USP5 interacts with CaV3.2, removing the ubiquitin tags and thereby preventing its degradation, leading to an accumulation of the channel at the plasma membrane.[3][5]

Caption: USP5-mediated deubiquitination of CaV3.2 in neuropathic pain.

Glycosylation

N-linked glycosylation, the addition of sugar moieties to asparagine residues, is another critical post-translational modification that stabilizes CaV3.2 channels in the plasma membrane. In models of diabetic neuropathy, hyperglycemia enhances the glycosylation of CaV3.2, which increases its current density and contributes to pain hypersensitivity.[9] Blocking this aberrant glycosylation has been shown to normalize CaV3.2 currents and reduce pain behaviors.[4]

Caption: Enhanced N-linked glycosylation of CaV3.2 in diabetic neuropathy.

Phosphorylation

Protein kinases also play a significant role in modulating CaV3.2 activity. For instance, Cyclin-dependent kinase 5 (Cdk5) has been shown to phosphorylate CaV3.2, which enhances its recycling to the plasma membrane. Following spinal nerve injury, Cdk5 is upregulated, leading to increased CaV3.2 surface expression and contributing to mechanical allodynia.[3]

Caption: Cdk5-mediated phosphorylation and recycling of CaV3.2.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of T-type calcium channels in neuropathic pain.

Animal Models of Neuropathic Pain

Several rodent models are commonly used to mimic the symptoms of human neuropathic pain.

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and subsequent nerve damage.[20]

-

Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This produces a very robust and long-lasting mechanical allodynia.[21]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of chemotherapeutic agents like paclitaxel can induce a painful peripheral neuropathy.[13]

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy: STZ is a chemical that is toxic to pancreatic beta cells, inducing a state of hyperglycemia that leads to the development of diabetic neuropathy.[14]

References

- 1. T-type calcium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-type channels in neuropathic pain - Villain or victim? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nerve injury elevates functional Cav3.2 channels in superficial spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Painful diabetic neuropathy leads to functional CaV3.2 expression and spontaneous activity in skin nociceptors of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Increased expression of CaV3.2 T-type calcium channels in damaged DRG neurons contributes to neuropathic pain in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Up-regulation of the T-type calcium current in small rat sensory neurons after chronic constrictive injury of the sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dorsal root ganglion neurons become hyperexcitable and increase expression of voltage-gated T-type calcium channels (Cav3.2) in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Accumulation of Cav3.2 T-type Calcium Channels in the Uninjured Sural Nerve Contributes to Neuropathic Pain in Rats with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Accumulation of Cav3.2 T-type Calcium Channels in the Uninjured Sural Nerve Contributes to Neuropathic Pain in Rats with Spared Nerve Injury [frontiersin.org]

- 17. Alleviation of neuropathic pain by regulating T-type calcium channels in rat anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]

(Rac)-TTA-P2: A Technical Guide on its Modulation of Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-TTA-P2, an isomer of the potent T-type calcium channel antagonist TTA-P2, serves as a critical control in neuropharmacological research. TTA-P2 itself has demonstrated significant efficacy in preclinical models of pain and epilepsy, primarily through its selective inhibition of low-voltage-activated (LVA) T-type calcium channels. This technical guide provides an in-depth analysis of the effects of this compound and its active counterpart, TTA-P2, on neuronal excitability. It consolidates key quantitative data, details common experimental protocols, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Neuronal excitability is a fundamental process governed by the orchestrated activity of various ion channels. Among these, the T-type calcium channels (Cav3) play a crucial role in shaping neuronal firing patterns, particularly in rhythmic burst firing and in setting the resting membrane potential. These channels are implicated in a variety of physiological and pathophysiological processes, including sleep, epilepsy, and neuropathic pain. Consequently, they have emerged as a promising target for therapeutic intervention.

TTA-P2 is a potent and selective blocker of all three T-type calcium channel isoforms (Cav3.1, Cav3.2, and Cav3.3).[1][2] Its isomer, this compound, is often utilized as an experimental control to ensure that the observed effects are specifically due to the action of TTA-P2.[3] This document will focus on the well-documented effects of the active compound, TTA-P2, to provide a clear understanding of the potential impact of modulating T-type calcium channel activity.

Mechanism of Action

TTA-P2 exerts its primary effect by directly blocking T-type calcium channels. This inhibition has been shown to be potent and selective, with significantly less activity at high-voltage-activated (HVA) calcium channels and other ion channels such as sodium channels.[4][5] The blockade of T-type calcium channels by TTA-P2 leads to a reduction in the influx of calcium ions upon sub-threshold membrane depolarization. This, in turn, dampens neuronal excitability and can suppress the characteristic burst firing patterns associated with T-type channel activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of TTA-P2 from various studies.

Table 1: Inhibitory Potency (IC50) of TTA-P2 on T-type Calcium Channels

| Channel Subtype | Cell Type | IC50 | Reference(s) |

| Native T-currents | Rat Dorsal Root Ganglion (DRG) Neurons | 100 nM | [4][5] |

| Native T-currents | Thalamocortical (TC) Neurons | 22 nM | [1][6] |

| Recombinant Cav3.1 | HEK 293 Cells | 93 nM | [5] |

| Recombinant Cav3.2 | HEK 293 Cells | 196 nM | [5] |

| Recombinant Cav3.3 | HEK 293 Cells | 84 nM | [2][5] |

Table 2: Selectivity of TTA-P2 for T-type vs. High-Voltage-Activated (HVA) Calcium Channels

| Current Type | Cell Type | IC50 | Reference(s) |

| T-currents | Rat Dorsal Root Ganglion (DRG) Neurons | 100 nM | [4][5] |

| HVA currents | Rat Dorsal Root Ganglion (DRG) Neurons | > 10 µM | [4][5] |

| Cav2.3 (HVA) | HEK 293 Cells | 35 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of TTA-P2 on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology in Dissociated Neurons

This technique is used to record ion channel currents from individual neurons.

-

Cell Preparation:

-

Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats.[5]

-

Alternatively, prepare brain slices to obtain thalamocortical neurons.[1]

-

Maintain neurons in an appropriate external solution (e.g., containing in mM: 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH).

-

-

Recording:

-

Use borosilicate glass pipettes (2-4 MΩ) filled with an internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.25 Na-GTP, pH adjusted to 7.2 with CsOH).

-

Establish a whole-cell recording configuration.

-

To isolate T-type calcium currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV or -100 mV) to remove inactivation of LVA channels.[1][6]

-

Apply depolarizing voltage steps to elicit T-type currents.

-

To record HVA currents, use a holding potential of -60 mV and apply stronger depolarizing steps.[1]

-

Bath-apply TTA-P2 at various concentrations to determine the dose-response relationship and calculate the IC50 value.

-

In Vivo Animal Models of Pain

These models are used to assess the analgesic effects of TTA-P2.

-

Formalin Test:

-

Inject a dilute formalin solution into the plantar surface of a mouse's hind paw to induce a biphasic pain response.

-

Administer TTA-P2 (e.g., 5 or 7.5 mg/kg, intraperitoneally) prior to the formalin injection.[4][7]

-

Observe and quantify pain-related behaviors (e.g., licking, flinching) in both the early (phase 1) and late (phase 2) phases of the test.

-

-

Diabetic Neuropathy Model:

Visualizations

Signaling Pathway

Caption: Signaling pathway of T-type calcium channels and inhibition by TTA-P2.

Experimental Workflow

References

- 1. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]

(Rac)-TTA-P2: A Technical Whitepaper on a Novel T-Type Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-TTA-P2, chemically identified as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent, selective, and reversible antagonist of T-type calcium channels.[1][2][3][4] This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. The information presented herein is a synthesis of publicly available data, with a focus on quantitative metrics, detailed experimental protocols, and the underlying signaling pathways.

Introduction

T-type calcium channels, a class of low-voltage-activated (LVA) calcium channels, are critical regulators of neuronal excitability and play significant roles in various physiological processes.[5] Their involvement in pathological states, including epilepsy and neuropathic pain, has made them an attractive target for therapeutic intervention.[5] However, the development of selective and potent T-type channel blockers has been challenging, with many early compounds demonstrating off-target effects or suboptimal potency.[1][5] this compound emerged from a search for novel 4-aminomethyl-4-fluoropiperidine derivatives as T-type calcium channel antagonists, demonstrating significant promise due to its high potency and selectivity.[1][2][5]

Chemical Properties

| Property | Value |

| Chemical Name | 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide |

| Synonyms | (Rac)-T-Type calcium channel inhibitor, TTA-P2 |

| Molecular Formula | C₂₁H₂₉Cl₂FN₂O₂ |

| Molecular Weight | 431.37 g/mol |

| CAS Number | 918430-49-6 |

Mechanism of Action

This compound functions as a direct blocker of T-type calcium channels. Studies have shown that it potently and reversibly inhibits T-type currents in native neurons, such as those in the dorsal root ganglion (DRG), as well as in cell lines expressing recombinant T-type channel isoforms.[1][2] The inhibitory effect has a rapid onset and is slowly and partially reversible.[6] A key feature of its mechanism is the stabilization of the inactive state of the channel, leading to a hyperpolarizing shift in the steady-state inactivation curve.[1] This voltage-dependent block means that this compound is more effective at more depolarized membrane potentials.[1]

Quantitative In Vitro Data

The potency of this compound has been quantified across various native and recombinant T-type calcium channel isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).

| Channel Type | Cell Type | IC₅₀ (nM) | Reference |

| Native T-type Current | Rat Dorsal Root Ganglion (DRG) Neurons | 100 | [1][2][4] |

| Native T-type Current | Rat Ventrobasal (VB) Thalamocortical (TC) Neurons | 22 | [6][7] |

| Recombinant CaV3.1 | HEK 293 Cells | 93 | [1] |

| Recombinant CaV3.2 | HEK 293 Cells | 196 | [1] |

| Recombinant CaV3.3 | HEK 293 Cells | 84 | [1] |

| High-Voltage-Activated (HVA) Ca²⁺ Current | Rat DRG Neurons | >10,000 | [1] |

| Recombinant CaV2.3 | HEK 293 Cells | >30,000 | [1] |

| Voltage-gated Na⁺ Current | Rat DRG Neurons | >10,000 | [1] |

Preclinical In Vivo Data

This compound has demonstrated significant efficacy in various animal models of pain and neurological disorders. It is orally active and penetrates the blood-brain barrier.[6]

| Animal Model | Species | Dosing | Effect | Reference |

| Formalin-induced Pain | Mouse | 5 - 7.5 mg/kg, i.p. | Reduced licking and biting in both phases | [1][2] |

| Streptozocin-induced Diabetic Neuropathy | Rat | 10 mg/kg, i.p. | Completely reversed thermal hyperalgesia | [1][2] |

| Spinal Cord Injury-induced Neuropathic Pain | Rat | 10 mg/kg, i.p. | Reduced mechanical hypersensitivity | [8] |

| Harmaline-induced Tremor | Rat | 1-10 mg/kg, p.o. | Dose-dependent reduction in tremor activity | [6] |

| WAG/Rij Rat Model of Absence Epilepsy | Rat | 10 mg/kg, p.o. | Robust decrease in total seizure time | [6] |

Experimental Protocols